Ácido 17-Octadecinoico

Descripción general

Descripción

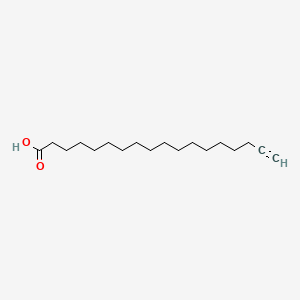

El ácido 17-octadecinoico, comúnmente conocido como 17-ODYA, es un ácido graso alquino con la fórmula molecular C18H32O2. Es conocido por su papel como un potente inhibidor de varias enzimas citocromo P450, incluyendo la leucotrieno B4 omega-oxidasa y la CYP450 omega-hidroxilasa renal . Este compuesto ha ganado una atención significativa en la investigación científica debido a sus propiedades y aplicaciones únicas.

Aplicaciones Científicas De Investigación

Biochemical Properties and Mechanism of Action

17-ODYA is recognized primarily as a suicide substrate inhibitor of cytochrome P450 enzymes, which play a crucial role in the metabolism of fatty acids and other compounds. Its ability to inhibit the metabolism of arachidonic acid has been extensively studied, revealing its potential to influence renal function and hemodynamics. For instance, a study demonstrated that intrarenal infusion of 17-ODYA resulted in increased urine flow and sodium excretion without altering renal blood flow or glomerular filtration rate, indicating its role in modulating renal hemodynamics through cytochrome P450 inhibition .

Renal Health

The effects of 17-ODYA on renal health have been investigated in several studies. It has been shown to enhance renal blood flow and promote diuresis by inhibiting the formation of specific metabolites from arachidonic acid. This action suggests potential therapeutic applications for conditions characterized by altered renal hemodynamics or hypertension .

Immunological Role

Recent research has identified 17-ODYA as a significant metabolite in the context of periapical abscesses, a common dental condition. It was found to upregulate pro-inflammatory cytokines such as IL-1α, IL-1β, and IL-6 in periodontal ligament fibroblasts and peripheral blood mononuclear cells. This indicates that 17-ODYA may play a role in the inflammatory response associated with dental infections, suggesting its potential as a target for therapeutic intervention in inflammatory diseases .

Study on Renal Infusion

In a controlled study involving anesthetized rabbits, the infusion of 17-ODYA into the renal artery resulted in significant increases in urine output and sodium excretion. The study highlighted that 17-ODYA inhibited cytochrome P450-dependent metabolism of arachidonic acid, which correlated with enhanced renal perfusion pressure responses .

Inflammation and Cytokine Expression

Another study focused on the immunological effects of 17-ODYA in periapical abscesses showed that treatment with this fatty acid led to increased expression of various inflammatory markers. The findings suggested that 17-ODYA could be implicated in the pathogenesis of dental infections by modulating immune responses .

Summary Table of Applications

Mecanismo De Acción

El ácido 17-octadecinoico ejerce sus efectos principalmente a través de la inhibición de las enzimas citocromo P450. Actúa como un inhibidor suicida, uniéndose irreversiblemente al sitio activo de la enzima y evitando su actividad catalítica . Esta inhibición afecta a varias vías metabólicas, incluyendo el metabolismo de los ácidos grasos y la regulación de las respuestas inflamatorias .

Compuestos similares:

Ácido esteárico alquínico: Similar en estructura, también contiene un grupo funcional alquino y se utiliza en reacciones de química clic.

Ácido octadec-17-inoico: Otro ácido graso acetilénico con propiedades inhibitorias similares sobre las enzimas citocromo P450.

Singularidad: El ácido 17-octadecinoico es único debido a su potente e inhibición selectiva de enzimas citocromo P450 específicas, lo que lo convierte en una herramienta valiosa en la investigación bioquímica y las aplicaciones industriales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 17-octadecinoico puede sintetizarse a través de la incorporación metabólica de análogos del ácido palmítico. Un método común implica el uso de etiquetado con isótopos estables con aminoácidos en cultivo celular (SILAC) y métodos de pulso-persecución para generar un mapa cuantitativo global de eventos dinámicos de palmitoilación de proteínas en células . El análogo de ácido graso alquino disponible comercialmente, ácido 17-octadecinoico, se incorpora metabólicamente a sitios endógenos de palmitoilación por la maquinaria celular de palmitoilación .

Métodos de producción industrial: La producción industrial de ácido 17-octadecinoico generalmente implica la síntesis a gran escala del compuesto utilizando técnicas de síntesis química. El proceso incluye la incorporación de grupos funcionales alquino en cadenas de ácidos grasos, seguido de purificación y caracterización utilizando técnicas como la espectrometría de masas .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 17-octadecinoico experimenta diversas reacciones químicas, incluyendo:

Oxidación: Actúa como un inhibidor suicida de la leucotrieno B4 omega-oxidasa y la CYP450 omega-hidroxilasa renal.

Reactivos y condiciones comunes:

Reacciones de oxidación: Los reactivos comunes incluyen enzimas citocromo P450 y oxígeno.

Reacciones de química clic: Los reactivos incluyen moléculas que contienen azida y catalizadores de cobre.

Principales productos:

Oxidación: Los principales productos incluyen ácidos grasos hidroxilados.

Química clic: Los principales productos son moléculas conjugadas formadas a través de la cicloadición azida-alquino.

4. Aplicaciones en la investigación científica

El ácido 17-octadecinoico tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Química: Se utiliza como una sonda de química clic para etiquetar sustratos de palmitoilación in vitro.

Biología: El compuesto se utiliza para estudiar la formación de gotitas de lípidos en macrófagos vivos y C.

Comparación Con Compuestos Similares

Alkynyl Stearic Acid: Similar in structure, it also contains an alkyne functional group and is used in click chemistry reactions.

Octadec-17-ynoic Acid: Another acetylenic fatty acid with similar inhibitory properties on cytochrome P450 enzymes.

Uniqueness: 17-Octadecynoic acid is unique due to its potent and selective inhibition of specific cytochrome P450 enzymes, making it a valuable tool in biochemical research and industrial applications .

Actividad Biológica

17-Octadecynoic acid (17-ODYA) is a fatty acid analog that has garnered attention for its unique biological activities, particularly in the context of protein palmitoylation and inflammation. This compound serves not only as a substrate for various metabolic pathways but also as a tool for studying post-translational modifications in proteins. This article explores the biological activity of 17-ODYA, focusing on its mechanisms, effects on cellular processes, and implications in disease.

Protein Palmitoylation

One of the primary biological activities of 17-ODYA is its role in protein palmitoylation. Palmitoylation is a reversible post-translational modification that involves the addition of palmitic acid to cysteine residues on proteins, influencing their localization and function.

- Bioorthogonal Labeling : 17-ODYA can be incorporated into proteins by the cellular machinery, allowing researchers to label and identify palmitoylated proteins using click chemistry methods. This technique enables the profiling of palmitoylated proteins in mammalian cells, revealing insights into their roles in signaling pathways and membrane dynamics .

- Dynamic Analysis : The incorporation of 17-ODYA facilitates the study of dynamic changes in palmitoylation through pulse-chase experiments. After metabolic labeling with 17-ODYA, researchers can monitor protein turnover and modifications over time, providing a clearer picture of protein dynamics within cells .

Inflammatory Response

Recent studies have highlighted the role of 17-ODYA in modulating inflammatory responses. In particular, it has been shown to influence cytokine expression in immune cells.

- Cytokine Production : Treatment with 17-ODYA significantly increases the expression of pro-inflammatory cytokines such as IL-1α, IL-1β, IL-6, and matrix metalloproteinase-1 in peripheral blood mononuclear cells (PBMCs). In periodontal ligament fibroblasts, it up-regulates similar cytokines and promotes macrophage polarization towards a pro-inflammatory (M1) phenotype .

Implications in Disease

The biological activity of 17-ODYA extends to its potential implications in various pathological conditions.

- Periapical Abscesses : A study identified 17-ODYA as a significant metabolite in periapical abscesses, suggesting its involvement in the pathogenesis of these lesions. The up-regulation of inflammatory markers indicates that 17-ODYA may play a critical role in the inflammatory processes associated with dental infections .

Case Studies and Experimental Data

The following table summarizes key findings from studies investigating the biological activity of 17-ODYA:

Propiedades

IUPAC Name |

octadec-17-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1H,3-17H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIILFGADWDKMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188024 | |

| Record name | 17-Octadecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34450-18-5 | |

| Record name | 17-Octadecynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34450-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Octadecynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034450185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Octadecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-OCTADECYNOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8WPG7CL86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.